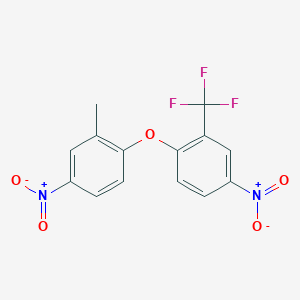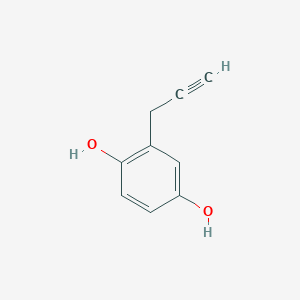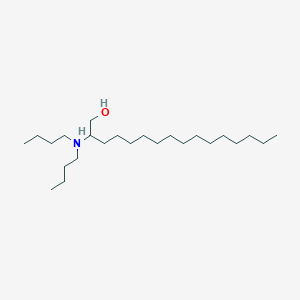
1-(2-Methyl-4-nitrophenoxy)-4-nitro-2-(trifluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methyl-4-nitrophenoxy)-4-nitro-2-(trifluoromethyl)benzene is an organic compound with a complex structure that includes nitro, trifluoromethyl, and phenoxy groups
Preparation Methods
The synthesis of 1-(2-Methyl-4-nitrophenoxy)-4-nitro-2-(trifluoromethyl)benzene typically involves multiple steps, including nitration and substitution reactions. The specific synthetic routes and reaction conditions can vary, but generally involve the following steps:
Nitration: Introduction of nitro groups into the aromatic ring.
Substitution: Replacement of hydrogen atoms with functional groups such as trifluoromethyl and phenoxy groups.
Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity. Detailed synthetic routes and conditions are often proprietary and may vary between manufacturers .
Chemical Reactions Analysis
1-(2-Methyl-4-nitrophenoxy)-4-nitro-2-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under specific conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The phenoxy and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as hydroxide ions. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-(2-Methyl-4-nitrophenoxy)-4-nitro-2-(trifluoromethyl)benzene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(2-Methyl-4-nitrophenoxy)-4-nitro-2-(trifluoromethyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The nitro and trifluoromethyl groups can influence the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor function .
Comparison with Similar Compounds
1-(2-Methyl-4-nitrophenoxy)-4-nitro-2-(trifluoromethyl)benzene can be compared with similar compounds such as:
2-(2-Methyl-4-nitrophenoxy)-4-(trifluoromethyl)benzene-1-thiol: Similar structure but with a thiol group instead of a nitro group.
7-(2-Methyl-4-nitrophenoxy)-[1,2,4]triazolo[1,5-a]pyridine: Contains a triazolo ring instead of a benzene ring.
These compounds share some chemical properties but differ in their reactivity and applications, highlighting the uniqueness of this compound .
Properties
CAS No. |
919473-50-0 |
|---|---|
Molecular Formula |
C14H9F3N2O5 |
Molecular Weight |
342.23 g/mol |
IUPAC Name |
2-methyl-4-nitro-1-[4-nitro-2-(trifluoromethyl)phenoxy]benzene |
InChI |
InChI=1S/C14H9F3N2O5/c1-8-6-9(18(20)21)2-4-12(8)24-13-5-3-10(19(22)23)7-11(13)14(15,16)17/h2-7H,1H3 |
InChI Key |
ATVFPYZFFOYFJA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])OC2=C(C=C(C=C2)[N+](=O)[O-])C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{1-[4-(Methanesulfonyl)phenyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B12624744.png)
![3(2H)-Isothiazolone, 5-chloro-2-[(4-ethynylphenyl)methyl]-](/img/structure/B12624749.png)

![3-[5-(2,5-dichlorophenyl)furan-2-yl]-5-(4-fluorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12624754.png)

![5-Methyl-N-{2-[(propan-2-yl)oxy]phenyl}thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12624774.png)
![1-(Pyridin-3-yl)-12-{(E)-[13-(pyridin-3-yl)tridecyl]diazenyl}dodecan-1-olate](/img/structure/B12624780.png)
![2-Amino-5-{[(1,2-oxazol-5-yl)amino]methyl}phenol](/img/structure/B12624792.png)
![1-Bromo-4-[2-(pentyloxy)ethyl]benzene](/img/structure/B12624810.png)

![3-[(1-Acetylpiperidin-4-yl)amino]-N-phenylbenzamide](/img/structure/B12624819.png)
![Carbamic acid, N-[4-bromo-5-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]-2-thienyl]-, 1,1-dimethylethyl ester](/img/structure/B12624822.png)
![N-(4-chlorophenyl)-2-{3-[2-(4-chlorophenyl)ethyl]-1-methyl-5-oxo-2-thioxoimidazolidin-4-yl}acetamide](/img/structure/B12624828.png)
![(4E)-5-(3-chlorophenyl)-1-[3-(dimethylamino)propyl]-4-[hydroxy(1,3,5-trimethyl-1H-pyrazol-4-yl)methylidene]pyrrolidine-2,3-dione](/img/structure/B12624835.png)
